
1-(4-chlorophenyl)-2-phenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-chlorophenyl)-2-phenyl-1H-pyrrole” is a type of organic compound known as a pyrrole. Pyrroles are five-membered aromatic heterocycles, with four carbon atoms and one nitrogen atom. The 4-chlorophenyl and phenyl groups are aromatic rings attached to the pyrrole .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the sources I found .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. Unfortunately, this information for “this compound” is not available in the sources I found .
Scientific Research Applications
Antimycobacterial Agents
1-(4-chlorophenyl)-2-phenyl-1H-pyrrole derivatives show potential as antimycobacterial agents. Derivatives like 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole demonstrated significant activity against Mycobacterium tuberculosis, surpassing the efficacy of streptomycin and showing similar protection indices to isoniazid and streptomycin (Biava et al., 2008).
Structural Analysis and Molecular Interactions
Structural analysis of this compound compounds provides insights into their chemical properties. For example, the study of 6-(4-Chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde revealed specific dihedral angles and orientation of the chlorophenyl and phenyl rings, which are crucial for understanding the compound's reactivity and potential applications (Keck et al., 2011).
Catalysis and Synthesis
This compound is involved in novel synthesis methods. A study described the one-pot synthesis of highly substituted pyrroles using nano copper oxide as an efficient heterogeneous nanocatalyst. This method yielded compounds like 1-(1-benzyl-4-(4-chlorophenyl)-2-phenyl-1H-pyrrol-3-yl)ethanone, highlighting the versatility of this compound in synthetic chemistry (Saeidian et al., 2013).
Electron Transfer and Electrochemistry
Electronically intercommunicating iron centers in di- and tetraferrocenyl pyrroles, including those derived from this compound, have been studied for their electronic and electrochemical properties. These studies are crucial in the development of advanced materials and electronic devices (Hildebrandt et al., 2011).
Corrosion Inhibition
Pyrrole derivatives, including this compound, have been investigated for their potential as corrosion inhibitors. For instance, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone displayed effective corrosion inhibition on steel surfaces, illustrating the practical applications of these compounds in industrial settings (Louroubi et al., 2019).
Lithiation Processes
This compound plays a significant role in selective lithiation processes, offering valuable intermediates in various synthetic routes. Its behavior under different conditions, such as temperature and solvent changes, has been documented, contributing to our understanding of regioselectivity in organic synthesis (Fogassy et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-phenylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN/c17-14-8-10-15(11-9-14)18-12-4-7-16(18)13-5-2-1-3-6-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWBSACZPWISRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2897700.png)
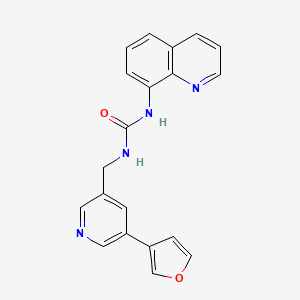

![5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one](/img/structure/B2897706.png)
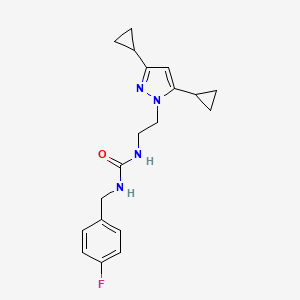
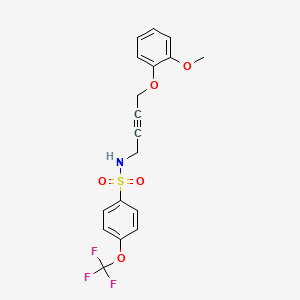
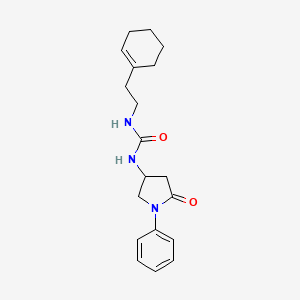
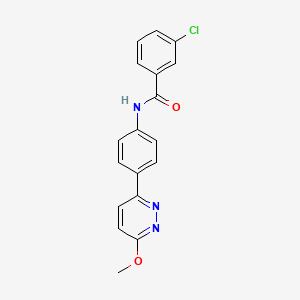
![4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2897712.png)
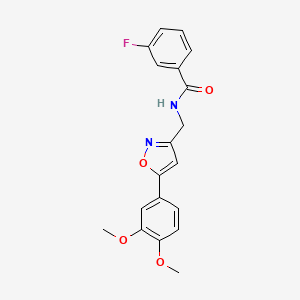
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide](/img/structure/B2897716.png)


